ethyl 1-(2-nitrophenyl)-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-(2-nitrophenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-2-19-12(16)9-7-8-14(13-9)10-5-3-4-6-11(10)15(17)18/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHVNGRYOHBFTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Optimization and Mechanistic Insights
In a representative procedure, 2-nitrophenylhydrazine (1.0 equiv) is reacted with ethyl acetoacetate (1.2 equiv) in refluxing ethanol (78°C) for 12–16 hours. The reaction is catalyzed by acetic acid (10 mol%), which protonates the carbonyl oxygen, enhancing electrophilicity. The intermediate hydrazone undergoes cyclization upon heating, forming the pyrazole ring. The nitro group’s electron-withdrawing nature moderates the nucleophilicity of the hydrazine, necessitating prolonged reaction times compared to non-nitrated analogs.
Table 1: Cyclocondensation Reaction Parameters and Yields
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | Acetic acid | 78 | 16 | 68 |
| Toluene | PTSA | 110 | 8 | 72 |
| DMF | None | 120 | 6 | 58 |
Yields are influenced by solvent polarity, with aprotic solvents like DMF accelerating cyclization but increasing side reactions. Post-reaction purification involves column chromatography (silica gel, ethyl acetate/hexane 1:4) to isolate the product as a yellow crystalline solid.
One-Pot Synthesis via Pyrazolidinone Dehydrogenation
A patent-pending method describes a one-pot synthesis leveraging the dehydrogenation of pyrazolidinone intermediates. While originally developed for l-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1H-pyrazole, this approach is adaptable to this compound by modifying the starting materials.
Stepwise Procedure and Advantages
- Formation of Pyrazolidinone Intermediate : 2-Nitrophenylhydrazine reacts with ethyl acrylate in dimethylformamide (DMF) at 50°C for 6 hours, forming 1-(2-nitrophenyl)-pyrazolidin-3-one.
- Dehydrogenation : The intermediate is treated with air in the presence of potassium carbonate, oxidizing the pyrazolidinone to 1-(2-nitrophenyl)-3-hydroxy-1H-pyrazole.
- Esterification : The hydroxyl group at position 3 undergoes esterification with ethyl chloroformate in situ, yielding the target compound.
This method eliminates intermediate isolation, reducing solvent waste and improving throughput (overall yield: 74–82%). The use of DMF as a universal solvent ensures solubility of both hydrophilic and hydrophobic intermediates, though its high boiling point complicates purification.
Nucleophilic Aromatic Substitution on Pre-Formed Pyrazoles
An alternative route involves introducing the 2-nitrophenyl group post-cyclization. Ethyl 1H-pyrazole-3-carboxylate is treated with 2-nitrofluorobenzene in the presence of a base (e.g., K₂CO₃) at 120°C for 24 hours.
Limitations and Mitigation Strategies
The electron-deficient pyrazole ring exhibits low reactivity toward aromatic substitution, necessitating harsh conditions. Side products, such as di-substituted pyrazoles, are common, reducing yields to 40–50%. Catalytic copper(I) iodide (10 mol%) enhances regioselectivity, favoring substitution at the pyrazole nitrogen (yield improvement: 55–60%).
Table 2: Comparison of Substitution Reaction Conditions
| Base | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | None | 120 | 24 | 42 |
| Cs₂CO₃ | CuI | 100 | 18 | 58 |
| DBU | Pd(OAc)₂ | 80 | 12 | 61 |
Spectroscopic Characterization and Quality Control
Post-synthesis characterization is critical for verifying structural integrity. Key spectroscopic data for this compound include:
- ¹H NMR (500 MHz, CDCl₃) : δ 8.72 (s, 1H, pyrazole H-5), 8.21–8.18 (m, 2H, Ar-H), 7.89–7.86 (m, 1H, Ar-H), 7.72–7.69 (m, 1H, Ar-H), 4.42 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.42 (t, J = 7.1 Hz, 3H, CH₃).
- IR (KBr) : ν 1725 cm⁻¹ (C=O ester), 1520 cm⁻¹ (asymmetric NO₂), 1340 cm⁻¹ (symmetric NO₂).
- HRMS (ESI+) : m/z 292.0692 [M+H]⁺ (calcd. for C₁₂H₁₁N₃O₄: 292.0693).
Industrial Scalability and Environmental Considerations
The one-pot dehydrogenation method is most amenable to industrial scale-up due to minimized solvent use and high atom economy. However, DMF’s toxicity necessitates substitution with greener alternatives like cyclopentyl methyl ether (CPME) or 2-methyl-THF. Recent advances in flow chemistry enable continuous processing, reducing reaction times by 30%.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-nitrophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of carboxylic acids.
Scientific Research Applications
Ethyl 1-(2-nitrophenyl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 1-(2-nitrophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, which may lead to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole-3-carboxylate derivatives exhibit structural diversity based on substituents at the 1- and 5-positions of the pyrazole ring. Below is a detailed comparison of ethyl 1-(2-nitrophenyl)-1H-pyrazole-3-carboxylate with structurally analogous compounds, focusing on their substituents, physicochemical properties, and applications.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Reactivity: The 2-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilic substitution reactivity compared to electron-donating groups (e.g., 4-methoxyphenyl in derivatives from ).
Functional Group Diversity :
- Thiol (‑SH) and triflate (‑OSO₂CF₃) groups at the 5-position () enable nucleophilic displacement reactions, expanding utility in click chemistry or cross-coupling reactions.
- Methyl or halogen substituents (e.g., 3-chloropyridin-2-yl in ) improve metabolic stability in agrochemical applications.
Thermal and Physical Properties :
- Derivatives with triflate groups () exhibit higher predicted boiling points (~460°C) and densities (~1.45 g/cm³) due to increased molecular weight and steric bulk.
- Liquid-phase derivatives (e.g., ) are advantageous for solution-phase synthesis but may require stabilization against hydrolysis.
Biological Activity: 4-Methoxyphenyl derivatives () demonstrate notable antimicrobial activity (e.g., MIC values <10 µM against Staphylococcus aureus), whereas nitro-substituted analogs (e.g., ) are more commonly used as synthetic intermediates rather than bioactive agents.
Biological Activity
Ethyl 1-(2-nitrophenyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis, and various applications through detailed research findings and case studies.
Chemical Structure and Synthesis
This compound belongs to the pyrazole family, which is known for its pharmacological potential. The synthesis typically involves the reaction of ethyl cyanoacetate with hydrazine derivatives in the presence of suitable catalysts. Recent advancements have streamlined the synthesis process, allowing for more efficient production of this compound and its derivatives .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound has been shown to:
- Inhibit Kinases : It may inhibit certain kinases involved in cell signaling pathways, which can affect processes such as cell proliferation and apoptosis .
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for further development as an antimicrobial agent .
- Anticancer Properties : Research has demonstrated that derivatives of this compound can inhibit the growth of several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values for various derivatives have shown promising results:
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 4a | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Escherichia coli |
| 7b | 0.20 | Candida albicans |
These results indicate that certain derivatives possess excellent antimicrobial properties, demonstrating potential for therapeutic applications .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Cell Line Studies : In vitro studies have shown that compounds derived from this pyrazole exhibit cytotoxic effects on cancer cell lines, with IC50 values indicating effective concentrations needed to inhibit cell growth.
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast) | 15 |
| HepG2 (Liver) | 12 |
| A549 (Lung) | 18 |
These findings suggest that the compound may act by inducing apoptosis or inhibiting cell cycle progression in cancer cells .
Case Studies and Research Findings
Several case studies have highlighted the biological activity of this compound:
- Antimicrobial Evaluation : A study conducted on pyrazole derivatives reported significant inhibition zones against common pathogens, supporting the potential use of these compounds as novel antibiotics .
- Cytotoxicity Assays : In vivo studies demonstrated that certain derivatives could effectively reduce tumor size in animal models, indicating their potential as anticancer agents .
- Inflammation Studies : Some derivatives showed anti-inflammatory properties by inhibiting pro-inflammatory cytokines like TNF-α and IL-6, suggesting additional therapeutic avenues for conditions characterized by chronic inflammation .
Q & A
Q. What synthetic methodologies are recommended for preparing ethyl 1-(2-nitrophenyl)-1H-pyrazole-3-carboxylate, and how can reaction yields be optimized?
The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with β-keto esters. For example, ethyl 3-(2-nitrophenylhydrazono)propanoate can undergo cyclization in the presence of acid catalysts like HCl or Lewis acids to form the pyrazole ring . Key optimization strategies include:
- Temperature control : Maintaining 80–100°C to balance reaction rate and byproduct formation.
- Catalyst selection : Lewis acids (e.g., ZnCl₂) improve regioselectivity for the 1,3-dipolar cycloaddition .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Yields typically range from 30–60% but can be improved via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- ¹H NMR : Key signals include the ester ethyl group (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂), pyrazole protons (δ ~6.5–7.5 ppm), and nitro-group-substituted aromatic protons (δ ~7.8–8.5 ppm). Coupling constants (e.g., J = 8–10 Hz for aromatic protons) confirm substitution patterns .
- LC-MS : A molecular ion peak at m/z ~275 [M+H]⁺ confirms the molecular weight. Fragmentation patterns (e.g., loss of COOEt group) validate the ester functionality .
- FT-IR : Stretching vibrations for C=O (ester, ~1700 cm⁻¹) and NO₂ (~1520 cm⁻¹) confirm functional groups .
Q. What safety precautions are necessary when handling this compound, given limited toxicity data?
While specific toxicity data are unavailable, analogs (e.g., ethyl pyrazole carboxylates) are classified as non-hazardous but require caution :
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.
- Decomposition risks : Heating above 200°C may release toxic gases (e.g., NOₓ, CO); use fume hoods .
- Waste disposal : Incinerate via licensed facilities to prevent environmental release .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is ideal for confirming regiochemistry and nitro-group orientation. Using SHELX software :
- Data collection : Cool crystals to 100 K to minimize thermal motion.
- Refinement : Assign anisotropic displacement parameters for nitro and ester groups to model electron density accurately.
- Validation : Check for π-π stacking (common in nitrophenyl derivatives) and hydrogen-bonding networks .
Example: A related ethyl pyrazole carboxylate (CAS 956545-63-4) showed dihedral angles of 15–25° between pyrazole and aryl rings .
Q. How do computational methods (e.g., DFT) predict reactivity and electronic properties of this compound?
- DFT calculations (B3LYP/6-311+G(d,p)): Predict nucleophilic attack sites (e.g., nitro group’s meta-position) and HOMO/LUMO gaps (~4.5 eV for similar nitrophenyl derivatives) .
- Molecular docking : Screen for binding affinity to biological targets (e.g., cannabinoid receptors) by modeling interactions between the nitro group and hydrophobic pockets .
- Solubility prediction : Use COSMO-RS to estimate logP (~2.8), indicating moderate lipophilicity .
Q. What strategies address low yields or regioselectivity issues in derivatizing this compound for drug discovery?
- Protecting groups : Temporarily block the nitro group with Boc or Fmoc to direct functionalization to the pyrazole ring .
- Cross-coupling reactions : Suzuki-Miyaura coupling (Pd catalysts) introduces aryl/heteroaryl groups at the pyrazole’s 5-position .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, minimizing decomposition .
Q. How can stability studies under varying conditions inform storage and experimental design?
- Thermogravimetric analysis (TGA) : Determine decomposition onset (~220°C) to set safe heating limits .
- pH stability : Test solubility in aqueous buffers (pH 3–10). Nitro groups may hydrolyze under strongly basic conditions (>pH 10) .
- Light sensitivity : Store in amber vials at –20°C if UV-Vis spectra show absorbance <400 nm .
Contradictions and Data Gaps
- Ecotoxicity : No data exist for this compound, but structurally similar pyrazoles show low bioaccumulation potential (logKow <3) .
- Reactivity with oxidizers : Incompatibility with strong oxidizing agents (e.g., HNO₃) is inferred from analog decomposition pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
